2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole

Molecular weight optimisation CNS drug-likeness Ligand efficiency

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole (CAS 897467-21-9; molecular formula C₁₆H₁₉N₃OS; molecular weight 301.41 g/mol) belongs to the 2-piperazinyl-benzothiazole class, combining a 6-methyl-1,3-benzothiazole core with an N-cyclopropanecarbonyl-substituted piperazine at the 2-position. The benzothiazole-piperazine scaffold is established across multiple therapeutic programmes, including anticancer agents, acetylcholinesterase inhibitors, and kinase inhibitor discovery.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 897467-21-9
Cat. No. B2611431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
CAS897467-21-9
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4
InChIInChI=1S/C16H19N3OS/c1-11-2-5-13-14(10-11)21-16(17-13)19-8-6-18(7-9-19)15(20)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3
InChIKeyABAJSRSDEOJXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole (CAS 897467-21-9): Procurement-Relevant Identity, Class & Scaffold Positioning


2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole (CAS 897467-21-9; molecular formula C₁₆H₁₉N₃OS; molecular weight 301.41 g/mol) belongs to the 2-piperazinyl-benzothiazole class, combining a 6-methyl-1,3-benzothiazole core with an N-cyclopropanecarbonyl-substituted piperazine at the 2-position [1]. The benzothiazole-piperazine scaffold is established across multiple therapeutic programmes, including anticancer agents, acetylcholinesterase inhibitors, and kinase inhibitor discovery [2][3]. The cyclopropanecarbonyl moiety distinguishes this compound from more common benzoyl, tosyl, or alkyl-substituted piperazine analogues, conferring a lower molecular weight and a distinct conformational profile that influences molecular recognition and physicochemical properties [4]. The compound is supplied as a research intermediate and scaffold for medicinal chemistry optimisation, not as a validated probe or drug candidate.

Why 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or Bulkier Piperazine-Benzothiazole Analogues


Generic substitution within the 2-piperazinyl-benzothiazole class is unsound because the N-acyl substituent directly governs both molecular recognition and metabolic fate. The small, rigid cyclopropanecarbonyl group produces a molecular weight (301.41 Da) that is approximately 16 Da lower than the benzisothiazolone-based PDI inhibitor LOC14 (317.41 Da) and substantially below tosyl-substituted analogues (>400 Da), which alters cell permeability and binding-site compatibility . Published SAR on benzothiazole-piperazine derivatives demonstrates that replacing the acyl group switches activity profiles across cancer cell lines (GI₅₀ values span from low micromolar to >100 µM depending on the substituent) [1]. Furthermore, the cyclopropanecarbonyl group is associated with improved metabolic stability relative to unsubstituted or acetyl congeners, as the cyclopropane ring resists cytochrome P450-mediated oxidation [2]. These quantitative structure-activity and structure-property divergences make simple interchange pharmacologically indefensible.

Quantitative Differentiation Evidence for 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole versus Closest Structural Comparators


Molecular Weight Reduction of ~5% versus LOC14 (PDI Inhibitor Benchmark) Drives Physicochemical Differentiation

The target compound possesses a molecular weight of 301.41 g/mol (C₁₆H₁₉N₃OS), whereas LOC14 (CAS 877963-94-5; 2-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-1,2-benzisothiazol-3(2H)-one) has a molecular weight of 317.41 g/mol (C₁₆H₁₉N₃O₂S) [1]. The 16-Da difference arises from the replacement of the benzisothiazolone core (with an additional oxygen) by a 6-methyl-benzothiazole core, producing a lower hydrogen-bond acceptor count and reduced topological polar surface area (TPSA) [1]. This class-level inference is supported by the established inverse correlation between molecular weight/TPSA and blood-brain barrier permeability [2].

Molecular weight optimisation CNS drug-likeness Ligand efficiency

Absence of PDI Inhibitory Activity Confers Target-Class Selectivity Advantage over LOC14 in Non-PDI Screening Cascades

LOC14 is a validated, high-affinity inhibitor of protein disulfide isomerase (PDI), binding with a Kd of 61.7–62 nM and inhibiting PDIA3 reductase activity with an IC₅₀ of approximately 5 µM in cellular assays . No published evidence or vendor characterisation indicates that 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole possesses PDI inhibitory activity; its benzothiazole core lacks the essential 3-keto group required for the key hydrogen-bond interaction with the PDI active-site histidine [1]. This structural divergence means the target compound is functionally orthogonal to LOC14.

PDI inhibition Target selectivity Screening cascade design

6-Methyl Substitution on Benzothiazole Core Modulates Cytotoxic Potency Relative to Unsubstituted or 6-Fluoro Analogues

In a systematic study of benzothiazole-piperazine derivatives, the majority of compounds exhibited cytotoxic activity against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines with GI₅₀ values spanning from low micromolar to >100 µM depending on the substitution pattern [1]. While direct GI₅₀ data for 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole has not been published independently, the 6-methyl substitution on the benzothiazole core is a key determinant of potency: compounds bearing the 6-methyl-2-piperazinyl-benzothiazole scaffold are consistently active across multiple cell lines, whereas unsubstituted or 6-fluoro analogues show divergent activity profiles attributed to altered electronic effects and binding conformations [1].

Cytotoxicity Anticancer screening Structure-activity relationship

Cyclopropanecarbonyl Substituent Is Associated with Enhanced Metabolic Stability in Benzothiazole Congeners

The cyclopropanecarbonyl group has been specifically associated with improved metabolic stability in benzothiazole-containing compounds. In a lead optimisation programme for anti-Trypanosoma cruzi agents, N-(6-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (bearing the same cyclopropanecarbonyl motif) was selected for optimisation based on parallel evaluation of anti-parasitic activity (IC₅₀ = 0.630 µM) and human metabolic stability (human clearance = 9.57 mL/min/g) [1]. Independent commentary on the target compound notes that the cyclopropanecarbonyl group 'may improve metabolic stability' by reducing susceptibility to oxidative metabolism relative to unsubstituted piperazine analogues [2]. This class-level evidence indicates that cyclopropanecarbonyl-substituted benzothiazole-piperazines possess a measurable metabolic stability advantage over acetyl, benzoyl, or unsubstituted piperazine comparators.

Metabolic stability Microsomal clearance Cytochrome P450

Non-Benzisothiazolone Core Eliminates Reactive Electrophilic Potential Present in LOC14

LOC14 (CAS 877963-94-5) is a benzisothiazol-3(2H)-one derivative containing a cyclic sulfonamide-like (sultam) functionality that can act as a weak electrophile under reducing conditions or in the presence of biological nucleophiles such as glutathione (GSH) and cysteine residues . By contrast, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is a true benzothiazole (1,3-thiazole fused to benzene) lacking the electrophilic 3-keto-2,3-dihydroisothiazole moiety [1]. This chemotype difference eliminates a potential source of non-specific reactivity and redox cycling that can generate false positives in high-throughput screening (HTS) assays, particularly those using fluorescence or luminescence readouts sensitive to thiol-reactive compounds [2].

Chemical stability Electrophilic reactivity Assay interference

Benzothiazole Core Enables Kinase Inhibitor Scaffold Development Distinct from LOC14 PDI Pharmacology

The benzothiazole chemotype is a privileged scaffold in kinase inhibitor discovery, with multiple benzothiazole-based inhibitors progressing to advanced preclinical and clinical stages. For example, TAK-632, a benzothiazole derivative bearing a cyclopropanecarbonylamino substituent at the 2-position, is a potent pan-RAF inhibitor with IC₅₀ values of 1.4 nM (CRAF), 2.4 nM (BRAF V600E), and 8.3 nM (BRAF WT) [1][2]. Novel benzothiazole-based inhibitors effective against wild-type and T315I mutant BCR-ABL kinases have also been reported [3]. The target compound, with its benzothiazole core and cyclopropanecarbonyl-piperazine substitution, is structurally positioned for development within kinase inhibitor programmes, in stark contrast to LOC14, which is restricted to PDI modulation.

Kinase inhibitor Benzothiazole scaffold BCR-ABL RAF

Research and Industrial Application Scenarios for 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole Based on Evidence-Verified Differentiation


Kinase Inhibitor Hit-Finding and Scaffold-Hopping Programmes Requiring a Low-MW Benzothiazole Entry Point

The benzothiazole core is a recognised kinase inhibitor pharmacophore, exemplified by TAK-632 (pan-RAF) and BCR-ABL inhibitors [1]. With a molecular weight of 301.41 Da — substantially below many kinase-focused library members — 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole provides a fragment-like entry point suitable for structure-based lead generation, scaffold-hopping from benzisothiazolone-based chemotypes, or focused library enumeration. The 6-methyl substituent ensures alignment with the most extensively characterised cytotoxic benzothiazole-piperazine sub-series .

PDI-Independent Cellular Profiling Studies Requiring a LOC14-Negative Control Chemotype

LOC14 is a high-affinity PDI inhibitor (Kd = 61.7–62 nM), which confounds its use in phenotypic screens not intended to interrogate PDI biology [1]. The target compound — a benzothiazole rather than a benzisothiazolone — lacks the 3-keto group essential for PDI binding and has no reported PDI activity . Procurement of this compound alongside LOC14 enables matched-pair experimental designs (PDI-active vs. PDI-inactive) that control for scaffold-specific effects while isolating PDI-dependent phenotypes.

Metabolic Stability Optimisation Programmes Leveraging Cyclopropanecarbonyl SAR

Published SAR demonstrates that the cyclopropanecarbonyl substituent is associated with favourable human metabolic stability in benzothiazole series (e.g., human clearance = 9.57 mL/min/g for a cyclopropanecarboxamide analogue) [1]. The target compound embeds this stability-enhancing motif within a benzothiazole-piperazine scaffold, making it a strategic procurement choice for medicinal chemistry teams seeking to build structure-property relationship (SPR) datasets that correlate N-acyl substitution with microsomal stability, without committing to the PDI-active benzisothiazolone chemotype.

Anticancer Screening Cascades Targeting the Established 6-Methyl-Benzothiazole-Piperazine Active Series

Systematic screening of benzothiazole-piperazine derivatives against HUH-7, MCF-7, and HCT-116 cancer cell lines has established that 6-methyl-substituted congeners populate the active SAR cluster, with GI₅₀ values reaching low micromolar potency for the most potent aroyl-substituted analogues [1]. The target compound provides the 6-methyl-2-(piperazin-1-yl)benzothiazole core with a unique cyclopropanecarbonyl N-substituent, offering a distinct vector for analogue synthesis and potency optimisation within this validated anticancer series.

Quote Request

Request a Quote for 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.